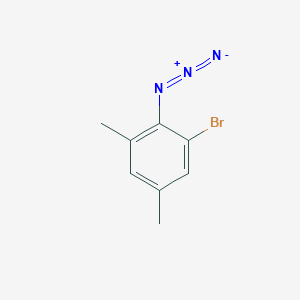
2-azido-1-bromo-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1-bromo-3,5-dimethylbenzene (ABDMB) is an organic compound with a unique chemical structure that has been studied for its potential applications in a variety of fields. ABDMB is a member of the class of benzene derivatives, which are compounds containing a benzene ring with at least one substituent. ABDMB has two nitrogen atoms, one bromine atom, and three methyl groups attached to the benzene ring. This compound has been studied for its potential applications in biochemistry, pharmacology, and materials science.
科学的研究の応用
2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential applications in biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a reagent in the synthesis of peptides and peptidomimetics. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent. In materials science, this compound has been studied for its potential use in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-azido-1-bromo-3,5-dimethylbenzene is not well understood. However, it is believed that the nitrogen atoms in the molecule are responsible for its anti-inflammatory effects. It is thought that the nitrogen atoms can interact with the enzymes involved in inflammation and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule can interact with enzymes involved in inflammation and inhibit their activity. This inhibition can lead to decreased inflammation and pain. Additionally, this compound has been studied for its potential use as an antioxidant. It is thought that the molecule can scavenge free radicals and prevent oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of using 2-azido-1-bromo-3,5-dimethylbenzene in lab experiments is that it is relatively easy to synthesize. Additionally, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, the molecule is relatively expensive and can be difficult to obtain in large quantities. Additionally, the precise mechanism of action of the molecule is not well understood.
将来の方向性
There are a number of potential future directions for the study of 2-azido-1-bromo-3,5-dimethylbenzene. One potential direction is to further investigate the precise mechanism of action of the molecule and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of this compound as an antioxidant. Additionally, further research could be conducted to investigate the potential use of this compound in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate the potential use of this compound in the synthesis of peptides and peptidomimetics.
合成法
2-azido-1-bromo-3,5-dimethylbenzene can be synthesized through a variety of methods, including the use of Grignard reagents, the Williamson ether synthesis, and the Barton-McCombie reaction. The Grignard reagent is the most commonly used method to synthesize this compound. This method involves the reaction of a Grignard reagent with a bromo-substituted benzene derivative in the presence of a base. The Williamson ether synthesis is a method that involves the reaction of an alkyl halide with a phenol in the presence of a base. The Barton-McCombie reaction is a method that involves the reaction of a bromo-substituted benzene derivative with an alkyl halide in the presence of a base.
特性
IUPAC Name |
2-azido-1-bromo-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)8(11-12-10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWURBHIPPEEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

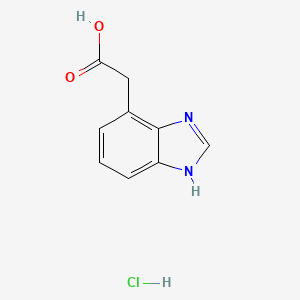
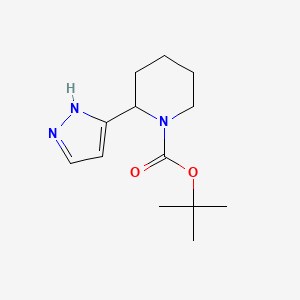

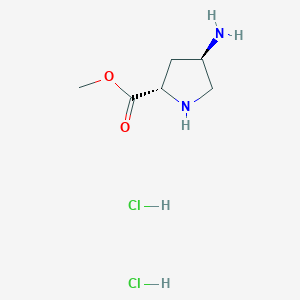
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)

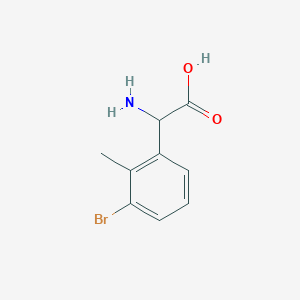
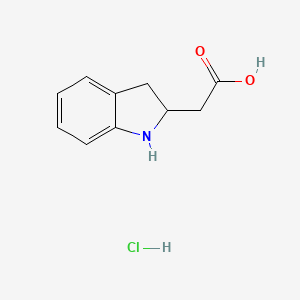
![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
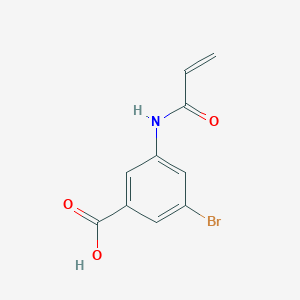

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)